![molecular formula C7H18Cl2N2 B1532590 N,N-Dimethyl-1-(pyrrolidin-2-yl)methanamine dihydrochloride CAS No. 224309-57-3](/img/structure/B1532590.png)
N,N-Dimethyl-1-(pyrrolidin-2-yl)methanamine dihydrochloride
Overview
Description
“N,N-Dimethyl-1-(pyrrolidin-2-yl)methanamine dihydrochloride” is a chemical compound with the molecular formula C7H18Cl2N2 . It is a solid substance and its IUPAC name is N,N-dimethyl-1-(pyrrolidin-2-yl)methanamine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H16N2.2ClH/c1-9(2)6-7-4-3-5-8-7;;/h7-8H,3-6H2,1-2H3;2*1H . This indicates that the compound consists of a pyrrolidine ring with a dimethylamino group attached to one of the carbon atoms in the ring. Two chloride ions are also associated with the molecule.Physical And Chemical Properties Analysis
“N,N-Dimethyl-1-(pyrrolidin-2-yl)methanamine dihydrochloride” is a solid substance . Its molecular weight is 201.14 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.Scientific Research Applications
Drug Discovery
The pyrrolidine ring, which is a part of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Biological Activity
Pyrrolidin-2-one derivatives exhibit diverse biological activities such as anti-inflammatory, analgesic, antibacterial, cardiotonic, antimycobacterial, antidepressant, antiviral, antitumor, and other activities . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Protoporphyrinogen Oxidase (PPO) Inhibitors
Monocarbonyl analogs of cyclic imides, N-phenylpyrrolidin-2-ones and N-phenyldihydro-1H-pyrrol-2-ones, acted as potential protoporphyrinogen oxidase (PPO) inhibitors . The in vitro assay showed that most of the synthesized compounds have good to excellent PPO inhibition activity and significant herbicidal activity .
Antimicrobial Activity
The structure-activity relationship (SAR) investigation showed that, in consideration of the N′-substituents, antibacterial activity increased in the order: N′-Et < N′-H < N′-Pr < N′-Ph .
Anticancer Activity
Pyrrolidin-2-one derivatives have shown promising results in the field of cancer research . They have been found to exhibit significant anticancer activity .
Antidepressant Activity
Pyrrolidin-2-one derivatives have also been found to exhibit antidepressant activity . This makes them a potential candidate for the development of new antidepressant drugs .
Safety and Hazards
properties
IUPAC Name |
N,N-dimethyl-1-pyrrolidin-2-ylmethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.2ClH/c1-9(2)6-7-4-3-5-8-7;;/h7-8H,3-6H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOMVPNXWDCQRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCN1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679075 | |
Record name | N,N-Dimethyl-1-(pyrrolidin-2-yl)methanamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20679075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl-1-(pyrrolidin-2-yl)methanamine dihydrochloride | |
CAS RN |
224309-57-3 | |
Record name | N,N-Dimethyl-1-(pyrrolidin-2-yl)methanamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20679075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | dimethyl(pyrrolidin-2-ylmethyl)amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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